N-{[1,1'-biphenyl]-4-yl}-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
N-{[1,1'-biphenyl]-4-yl}-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar heterocyclic system, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
The synthesis of similar compounds involves oxidation of the hydrazine moiety and sequential bromination of the benzene and thiadiazolopyrimidine nuclei .
Biochemical Pathways
Indole derivatives, which share a similar heterocyclic system, are known to interact with multiple receptors, influencing a variety of biological activities .
Result of Action
Indole derivatives, which share a similar heterocyclic system, have been reported to exhibit a broad spectrum of pharmacological properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
The synthesis of N-{[1,1'-biphenyl]-4-yl}-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions.
Introduction of the quinazoline moiety: This involves the condensation of the thiazole intermediate with anthranilic acid derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently.
Chemical Reactions Analysis
N-{[1,1'-biphenyl]-4-yl}-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted thiazole and quinazoline derivatives with potential biological activities.
Scientific Research Applications
N-{[1,1'-biphenyl]-4-yl}-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has been extensively studied for its scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new antibiotics and antiviral drugs.
Medicine: Its anticancer properties are being explored for potential use in chemotherapy, particularly against resistant cancer cell lines.
Comparison with Similar Compounds
N-{[1,1'-biphenyl]-4-yl}-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline moiety and target similar pathways.
Biphenyl derivatives: Compounds like biphenyl-4-carboxylic acid and biphenyl-4-amine are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-methyl-5-oxo-N-(4-phenylphenyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S2/c1-14-7-12-19-18(13-14)22(28)26-21-20(31-24(30)27(19)21)23(29)25-17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,29)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBBFLANMTLBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC=C(C=C4)C5=CC=CC=C5)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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